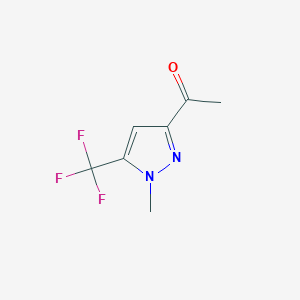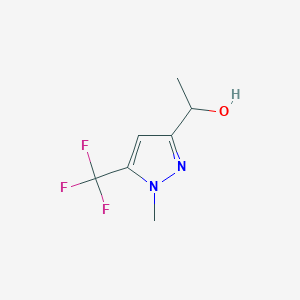![molecular formula C13H18Cl2N4O B1404736 [1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride CAS No. 1239751-07-5](/img/structure/B1404736.png)
[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride
Descripción general
Descripción
“[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride” is a chemical compound with an empirical formula of C11H11F3N4O3 . It is a solid substance . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The molecular weight of this compound is 304.23 g/mol . The SMILES string isNC(C)C1=NC(C2=CC=NC=C2)=NO1.OC(C(F)(F)F)=O . The InChI is 1S/C9H10N4O.C2HF3O2/c1-6(10)9-12-8(13-14-9)7-2-4-11-5-3-7;3-2(4,5)1(6)7/h2-6H,10H2,1H3;(H,6,7) . Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 304.23 g/mol . The compound has a topological polar surface area of 75.6 Ų .Aplicaciones Científicas De Investigación
Synthesis and Characterization:
- The compound has been involved in the synthesis and characterization of heterocyclic derivatives, particularly focusing on structures containing 1,2,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole rings. These structures have notable applications due to their varied biological properties (El‐Sayed et al., 2008).
Anticancer Properties:
- Studies have indicated that derivatives of the compound show significant anticancer activity. For instance, certain N-substituted 1,3,4-oxadiazol-2-amines have demonstrated potent cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Abdo & Kamel, 2015; Vinayak et al., 2017).
Antimicrobial and Antibacterial Activity:
- Some derivatives have also been synthesized and evaluated for their antimicrobial and antibacterial activities. The presence of the 1,3,4-oxadiazole structure in these compounds has been associated with these bioactivities, making them potential candidates for antibacterial drugs (Bayrak et al., 2009; Hu et al., 2005).
Structural Studies and Material Science:
- In material science, compounds with 1,3,4-oxadiazole structures, similar to the one , have been studied for their liquid crystalline properties. These studies explore the electronic and structural characteristics of these compounds, which could be critical in designing new materials with specific properties (Karamysheva et al., 2001).
Mecanismo De Acción
Target of Action
The primary target of [1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride is the G-protein bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The interaction of this compound with its target, GPBAR1, results in the activation of this receptor . This activation can lead to various downstream effects that can influence metabolic and inflammatory pathways .
Biochemical Pathways
Upon activation by this compound, GPBAR1 can influence several biochemical pathways. For instance, it can induce the mRNA expression of the GPBAR1 target gene pro-glucagon . This can have downstream effects on glucose metabolism and insulin secretion, which are critical in the management of metabolic disorders like type 2 diabetes .
Pharmacokinetics
The compound’s ability to selectively activate gpbar1 over other bile acid receptors suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties . These properties could potentially impact the compound’s bioavailability and efficacy .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of GPBAR1 activity. This can lead to changes in gene expression, such as the induction of pro-glucagon mRNA expression . These changes can ultimately influence metabolic and inflammatory processes, potentially providing therapeutic benefits in conditions like type 2 diabetes and obesity .
Action Environment
Factors such as ph, temperature, and the presence of other biological molecules could potentially influence the compound’s interaction with gpbar1 and its subsequent effects .
Safety and Hazards
Direcciones Futuras
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
Análisis Bioquímico
Biochemical Properties
[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases and phosphatases, influencing their activity and thereby modulating signal transduction pathways. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation, depending on the specific enzyme and context .
Cellular Effects
The effects of this compound on cells are diverse and profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can modulate metabolic pathways, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can affect its efficacy. Long-term studies have shown that it can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may have beneficial effects, such as modulating specific signaling pathways or metabolic processes. At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .
Propiedades
IUPAC Name |
1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.2ClH/c14-13(6-2-1-3-7-13)12-16-11(17-18-12)10-4-8-15-9-5-10;;/h4-5,8-9H,1-3,6-7,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXLOHWPXHPXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


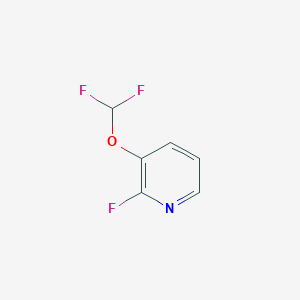

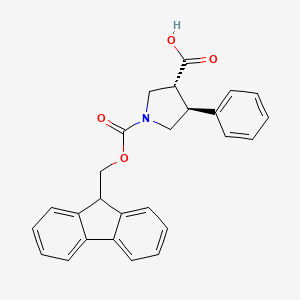

![endo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404661.png)
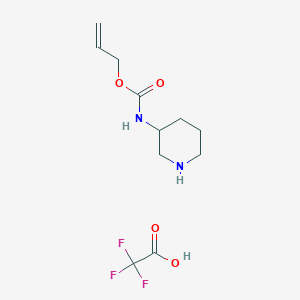
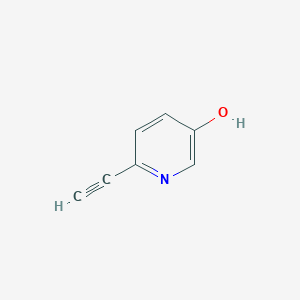

![Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B1404670.png)
![(Z)-(1-amino-2-{[(tert-butoxy)carbonyl]amino}ethylidene)amino 5-fluoro-2-(trifluoromethyl)benzoate](/img/structure/B1404671.png)


